molecular formula C5H7B B3254853 1-Pentyne, 3-bromo- CAS No. 24480-13-5

1-Pentyne, 3-bromo-

Cat. No.: B3254853
CAS No.: 24480-13-5
M. Wt: 147.01 g/mol
InChI Key: ZFMAKUZDEVRFGM-UHFFFAOYSA-N
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Description

1-Pentyne, 3-bromo- is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond Its molecular formula is C5H7Br, and it features a bromine atom attached to the third carbon of the pent-1-yne chain

Preparation Methods

1-Pentyne, 3-bromo- can be synthesized through several methods, primarily involving halogenation and elimination reactions:

    Halogenation of Alkynes: One common method involves the bromination of 1-pentyne. The reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane.

    Double Elimination: Another method involves the double elimination of dihaloalkanes.

Mechanism of Action

The reactivity of 1-pentyne, 3-bromo- is primarily due to the presence of the bromine atom and the carbon-carbon triple bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The triple bond’s high electron density allows for electrophilic addition reactions, where electrophiles add to the carbon atoms of the triple bond .

Comparison with Similar Compounds

1-Pentyne, 3-bromo- can be compared with other halogenated alkynes, such as:

Properties

IUPAC Name

3-bromopent-1-yne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Br/c1-3-5(6)4-2/h1,5H,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMAKUZDEVRFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pentyne, 3-bromo-
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